4-(1-Methylpiperidin-4-yl)benzaldehyde
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Overview
Description
4-(1-Methylpiperidin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It features a benzaldehyde moiety substituted with a 1-methylpiperidin-4-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)benzaldehyde typically involves the reaction of 4-piperidone with benzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 4-(1-Methylpiperidin-4-yl)benzoic acid.
Reduction: 4-(1-Methylpiperidin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)benzaldehyde: Similar structure but with a different substitution pattern on the piperidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a piperidine ring.
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: Features a piperazine ring instead of a piperidine ring.
Uniqueness
4-(1-Methylpiperidin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
4-(1-Methylpiperidin-4-yl)benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- Chemical Structure : The compound features a benzaldehyde moiety substituted with a 1-methylpiperidine group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-piperidone with benzaldehyde, often catalyzed by acids or bases. This process can be optimized for yield and purity through various methods including recrystallization and chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1-methylpiperidin-4-yl group. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
9b | A549 | <5 |
9d | HCT116 | <3 |
9a | MCF7 | <3 |
9e | PC3 | <5 |
These results indicate that modifications to the piperidine substituent can enhance the biological activity of related compounds .
Antifungal Activity
The antifungal properties of related piperidine compounds have also been investigated. For example, studies on dibenzylidene derivatives have demonstrated effectiveness against yeast strains such as Saccharomyces cerevisiae and Candida albicans, showing dose-dependent inhibition of growth .
The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the compound interacts with specific enzymes or receptors within cells, potentially modulating their activity. The binding may occur at active sites or allosteric sites, influencing various signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Anticancer Study : A series of synthesized compounds based on the 1-methylpiperidin-4-yl structure were tested for cytotoxicity using MTS and LDH assays. Results indicated that certain derivatives had lower IC50 values against multiple cancer cell lines, suggesting a promising avenue for further research into novel anticancer agents .
- Antifungal Assessment : A detailed antifungal analysis was conducted using disk diffusion methods to evaluate the efficacy of various piperidine derivatives against Aspergillus niger. The zone of inhibition was measured, revealing significant antifungal activity correlating with compound concentration .
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXJXKRYVIDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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